molecular formula C11H12N2O2 B12995449 1-(2,4-Dimethoxyphenyl)-1H-imidazole

1-(2,4-Dimethoxyphenyl)-1H-imidazole

Cat. No.: B12995449
M. Wt: 204.22 g/mol
InChI Key: ZHNBNOFUTOUNDG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate imidazole precursor under acidic or basic conditions. One common method involves the use of a condensation reaction between 2,4-dimethoxybenzaldehyde and imidazole in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce halogen or nitro groups onto the phenyl ring.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(7-9)15-2)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

ZHNBNOFUTOUNDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2)OC

Origin of Product

United States

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